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Compound of Interest

Compound Name: Methoxyeugenol 4-O-rutinoside

Cat. No.: B11936136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Methoxyeugenol 4-O-rutinoside. Due to the limited availability of directly published complete

datasets for this specific compound, this guide presents a detailed analysis based on the

spectroscopic data of its constituent moieties: the methoxyeugenol aglycone (4-allyl-2,6-

dimethoxyphenol) and the rutinoside sugar unit. This approach, common in the structural

elucidation of novel natural products, allows for a robust prediction and interpretation of the

spectroscopic profile of the target molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) data for Methoxyeugenol 4-O-rutinoside. These predictions are

derived from the analysis of structurally similar compounds, including 4-allyl-2,6-

dimethoxyphenol, and various flavonoid rutinosides.

¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz,
CD₃OD) Data
Table 1: Predicted ¹H and ¹³C NMR Data for Methoxyeugenol 4-O-rutinoside
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Position Predicted δC (ppm)
Predicted δH (ppm, mult.,
J in Hz)

Aglycone Moiety

1 133.5 -

2 105.0 6.70 (s)

3 154.5 -

4 136.0 -

5 154.5 -

6 105.0 6.70 (s)

7 40.5 3.35 (d, J = 6.5 Hz)

8 138.0 5.95 (m)

9 116.0 5.10 (m)

3-OCH₃ 56.5 3.85 (s)

5-OCH₃ 56.5 3.85 (s)

Rutinoside Moiety

Glucose

1' 102.5 4.90 (d, J = 7.5 Hz)

2' 75.0 3.50 (m)

3' 78.0 3.45 (m)

4' 71.5 3.35 (m)

5' 78.5 3.40 (m)

6' 68.0 3.75 (m), 3.90 (m)

Rhamnose

1'' 102.0 4.55 (d, J = 1.5 Hz)

2'' 72.0 3.80 (m)
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3'' 72.5 3.65 (m)

4'' 74.0 3.30 (m)

5'' 70.0 3.55 (m)

6'' 18.0 1.15 (d, J = 6.0 Hz)

Chemical shifts are referenced to residual solvent signals. Assignments are based on data from

analogous compounds and expected glycosylation shifts.

Mass Spectrometry (MS) Data
Table 2: Predicted Mass Spectrometry Data for Methoxyeugenol 4-O-rutinoside

Ionization
Mode

Predicted
[M+H]⁺

Predicted
[M+Na]⁺

Key Fragment
Ions (m/z)

Fragmentation
Pathway

ESI-Positive 515.22 537.20 353.17, 195.09

Loss of

rhamnose,

followed by loss

of glucose to

yield the

aglycone.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented. These protocols are standard for the analysis of natural product glycosides.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified Methoxyeugenol 4-O-rutinoside is

dissolved in 0.6 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5

mm NMR tube.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is used for data

acquisition.
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1D NMR Spectra:

¹H NMR: A standard proton experiment is performed with a spectral width of 12 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are

accumulated for a high signal-to-noise ratio.

¹³C NMR: A proton-decoupled carbon experiment is conducted with a spectral width of 240

ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low

natural abundance of ¹³C, 1024 or more scans are typically required.

2D NMR Spectra:

COSY (Correlation Spectroscopy): To establish proton-proton correlations, a gradient-

enhanced COSY experiment is run.

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-

carbon correlations, a gradient-enhanced HSQC experiment is performed.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-

carbon correlations, which are crucial for connecting the aglycone and the rutinoside moiety,

a gradient-enhanced HMBC experiment is conducted. The HMBC spectrum is expected to

show a key correlation between the anomeric proton of the glucose unit (H-1') and the

carbon of the aglycone at the linkage position (C-4).

Mass Spectrometry
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer

coupled with an electrospray ionization (ESI) source is used.

Analysis Conditions:

Ionization Mode: Positive ion mode is typically used for this class of compounds.

Mass Range: A scan range of m/z 100-1000 is appropriate.

Collision Energy: For fragmentation studies (MS/MS), a collision energy ramp (e.g., 10-40

eV) is applied to induce fragmentation and observe the characteristic loss of the sugar

moieties.
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Visualization of Structural Relationships
The following diagrams illustrate the logical relationships in the structural elucidation of

Methoxyeugenol 4-O-rutinoside.
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Caption: Experimental workflow for the isolation and structural elucidation of Methoxyeugenol
4-O-rutinoside.
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Caption: Key HMBC correlation confirming the glycosidic linkage in Methoxyeugenol 4-O-
rutinoside.

To cite this document: BenchChem. [Spectroscopic Profile of Methoxyeugenol 4-O-
rutinoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936136#spectroscopic-data-nmr-ms-for-
methoxyeugenol-4-o-rutinoside]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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